molecular formula C9H17Cl B15255901 1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopropane

1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopropane

Cat. No.: B15255901
M. Wt: 160.68 g/mol
InChI Key: ZBKZNVUZMMTQBH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a 3-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopropane typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.

    Introduction of the Chloromethyl Group: This step involves the chloromethylation of the cyclopropane ring, which can be carried out using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Attachment of the 3-Methylbutan-2-yl Group: This can be done through a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with 3-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted cyclopropane derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopropane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies would be required to elucidate these mechanisms and identify the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)cyclopropane: Lacks the 3-methylbutan-2-yl group, making it less sterically hindered.

    1-(3-Methylbutan-2-yl)cyclopropane: Lacks the chloromethyl group, affecting its reactivity.

    1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclopropane: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.

Uniqueness

1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopropane is unique due to the presence of both the chloromethyl and 3-methylbutan-2-yl groups on the cyclopropane ring. This combination of substituents can lead to distinct chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-(chloromethyl)-1-(3-methylbutan-2-yl)cyclopropane

InChI

InChI=1S/C9H17Cl/c1-7(2)8(3)9(6-10)4-5-9/h7-8H,4-6H2,1-3H3

InChI Key

ZBKZNVUZMMTQBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1(CC1)CCl

Origin of Product

United States

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